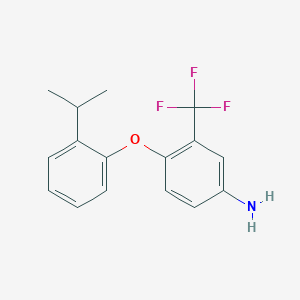

4-(2-Isopropylphenoxy)-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-(2-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c1-10(2)12-5-3-4-6-14(12)21-15-8-7-11(20)9-13(15)16(17,18)19/h3-10H,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFIOWSBAHXBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropylphenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-isopropylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropylphenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitro compounds.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-(2-Isopropylphenoxy)-3-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Isopropylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Substituents | Molecular Weight | pKa | Key Applications |

|---|---|---|---|---|

| 4-(2-Isopropylphenoxy)-3-(trifluoromethyl)aniline | 3-CF₃, 2-isopropylphenoxy | ~311.3* | ~3.5† | Pharmaceutical intermediate |

| 4-(4-Trifluoromethylphenoxy)aniline (CAS 57478-19-0) | 4-CF₃, 4-phenoxy | 283.25 | - | Chemical synthesis |

| 4-Methoxy-3-(trifluoromethyl)aniline | 3-CF₃, 4-OCH₃ | 191.1* | 3.49 | Crystallography studies |

| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 3-CF₃, 4-(piperazinylmethyl) | 303.3* | - | Drug discovery |

*Calculated based on molecular formula. †Estimated from analogous compounds .

Biological Activity

4-(2-Isopropylphenoxy)-3-(trifluoromethyl)aniline is an organic compound with significant potential in various biological applications, including antimicrobial and anticancer activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₆F₃NO

- CAS Number : 946663-20-3

- Molecular Weight : 295.30 g/mol

The compound features a trifluoromethyl group and an isopropylphenoxy moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

- Anti-inflammatory Effects : It may inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines, reducing inflammation.

- Anticancer Properties : Research indicates that it may interfere with tubulin polymerization, affecting cell division and inducing apoptosis in cancer cells.

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains by disrupting cell membranes. |

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory mediators. |

| Anticancer | Induces apoptosis in cancer cells by interfering with microtubule dynamics. |

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common bacterial strains. Results showed significant inhibition of growth for Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.

Anticancer Activity

In vitro studies assessed the effect of this compound on various cancer cell lines, including HeLa and A549. The compound exhibited IC50 values of approximately 1.5 µM against HeLa cells, indicating potent antiproliferative effects. The mechanism involved the accumulation of cells in the G2/M phase of the cell cycle, leading to apoptotic death through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds was conducted:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32-64 | 1.5 |

| 4-(2-Isopropylphenoxy)-3-methylaniline | >256 | Not specified |

| 4-(2-Isopropylphenoxy)-benzoic acid | Not tested | Not specified |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(2-Isopropylphenoxy)-3-(trifluoromethyl)aniline with high purity?

Answer:

A two-step approach is commonly employed:

Nucleophilic aromatic substitution : React 2-isopropylphenol with a nitro-substituted trifluoromethylbenzene derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group.

Nitro reduction : Catalytically reduce the nitro group to an amine using hydrogen gas with palladium on carbon (Pd/C) or transfer hydrogenation with ammonium formate .

Key considerations :

- Monitor reaction progress via TLC or HPLC to minimize over-reduction or by-products.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (e.g., ethanol/water).

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., trifluoromethyl deshielding at ~δ 120–130 ppm in ¹³C) and isopropyl group splitting patterns .

- LC-MS : Verify molecular ion peaks ([M+H]⁺) and assess purity (>95% by UV/ELSD).

- Elemental analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Advanced: How can computational modeling elucidate the binding interactions of this compound with biological targets like tubulin?

Answer:

Molecular docking : Use α-tubulin crystal structures (PDB: 1JFF) to simulate ligand binding. Focus on the dinitroaniline-binding site near β-tubulin’s T7 loop, where the isopropylphenoxy group may occupy hydrophobic pockets .

MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of hydrogen bonds between the aniline NH₂ and tubulin’s Asp/Tyr residues.

Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities and compare with experimental IC₅₀ values .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:

Variable-temperature NMR : Determine if dynamic effects (e.g., hindered rotation of the isopropylphenoxy group) cause splitting anomalies.

X-ray crystallography : Resolve tautomeric or conformational ambiguities. For example, the trifluoromethyl group’s electron-withdrawing effect may induce planarization of the aniline ring .

DFT calculations : Compare experimental ¹H NMR shifts with computed values (Gaussian/B3LYP/6-311+G(d,p)) to validate proposed conformers .

Advanced: How does the isopropylphenoxy substituent influence the compound’s physicochemical properties and bioactivity?

Answer:

- Lipophilicity : The isopropylphenoxy group increases logP (measure via shake-flask/HPLC), enhancing membrane permeability but potentially reducing aqueous solubility.

- Steric effects : Bulkier substituents may hinder binding to shallow protein pockets but improve selectivity. Compare with analogs (e.g., 4-ethoxy-3-(trifluoromethyl)aniline) in SAR studies .

- Metabolic stability : Assess oxidative metabolism (e.g., CYP450 isoforms) using liver microsomes. The trifluoromethyl group resists oxidation, while the phenoxy group may undergo O-dealkylation .

Basic: What precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential amine vapor release.

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .

Advanced: How can researchers optimize reaction yields for introducing the trifluoromethyl group in similar aniline derivatives?

Answer:

- Electrophilic trifluoromethylation : Use Umemoto’s reagent (trifluoromethyl sulfonium salts) or Togni’s reagent (hypervalent iodine) under Cu(I) catalysis.

- Nucleophilic routes : Employ Ruppert–Prakash reagent (TMSCF₃) with KF/18-crown-6 in polar aprotic solvents.

- Monitor by ¹⁹F NMR : Track CF₃ incorporation efficiency (δ –60 to –65 ppm) .

Advanced: What analytical techniques differentiate regioisomers in trifluoromethyl-substituted anilines?

Answer:

- NOESY NMR : Detect spatial proximity between substituents (e.g., isopropylphenoxy and CF₃ groups).

- IR spectroscopy : Identify NH₂ stretching frequencies (~3450 cm⁻¹), which shift based on electronic effects from substituent positions.

- X-ray diffraction : Resolve absolute regiochemistry; compare with known structures in the Cambridge Structural Database .

Basic: What solvents and columns are optimal for HPLC analysis of this compound?

Answer:

- Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid to enhance ionization in LC-MS.

- Column : C18 reversed-phase (5 µm, 250 × 4.6 mm) at 25°C.

- Detection : UV at 254 nm (aromatic π→π* transitions) or MS in positive ion mode .

Advanced: How can researchers design derivatives to improve the compound’s pharmacokinetic profile?

Answer:

- Pro-drug strategies : Introduce enzymatically cleavable groups (e.g., acetylated NH₂) to enhance oral bioavailability.

- Bioisosteric replacement : Substitute CF₃ with pentafluorosulfanyl (SF₅) for similar electronegativity but altered metabolic pathways.

- Salt formation : Prepare hydrochloride salts to improve water solubility (e.g., via reaction with HCl/dioxane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.